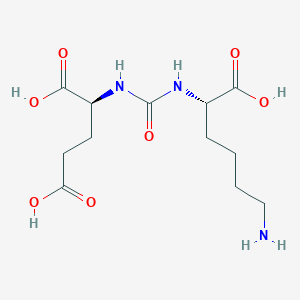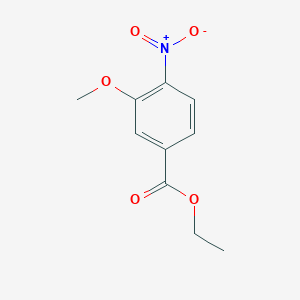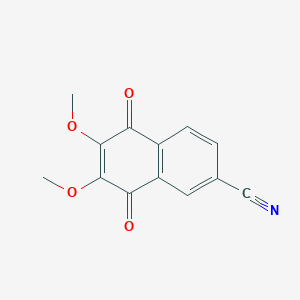![molecular formula C7H12N2O B3203990 N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine CAS No. 1026035-03-9](/img/structure/B3203990.png)
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine
Übersicht
Beschreibung
“N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine” is a chemical compound with the IUPAC name (1R,4S,5R)-4-nitroso-1-azabicyclo[3.2.1]octane . It has a molecular weight of 140.19 .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of “this compound”, is a central core of the family of tropane alkaloids . This core has been applied as a key synthetic intermediate in several total syntheses .Molecular Structure Analysis
“this compound” contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .Chemical Reactions Analysis
The 2-azabicyclo[3.2.1]octane system, a part of the structure of “this compound”, has gained significant interest due to its synthetic and pharmacological potential . It has been used as a key synthetic intermediate in several total syntheses .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 140.19 .Wirkmechanismus
The mechanism of action of N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine is not fully understood. However, it has been shown to interact with various enzymes and proteins in the body. It has been suggested that this compound may act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which can have various effects on cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body. It has also been shown to have neuroprotective properties, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine in lab experiments is its versatility. It can be used in various research applications, including medicinal chemistry and chemical biology. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method. The synthesis process is time-consuming and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine. One of the most significant directions is the development of new synthetic methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound, which can provide insights into its potential applications in medicine and other fields. Furthermore, there is a need for more research into the potential side effects and toxicity of this compound, which can help to ensure its safety for use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research. Its complex synthesis method, versatility, low toxicity, and potential therapeutic applications make it a promising compound for further research and development. However, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity.
Wissenschaftliche Forschungsanwendungen
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of several diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a tool in chemical biology for the study of biological systems and drug discovery.
Eigenschaften
IUPAC Name |
(NE)-N-(1-azabicyclo[3.2.1]octan-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-8-7-2-4-9-3-1-6(7)5-9/h6,10H,1-5H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISSTFJMMIUKGD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC(=NO)C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC/C(=N\O)/C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]](/img/structure/B3203912.png)
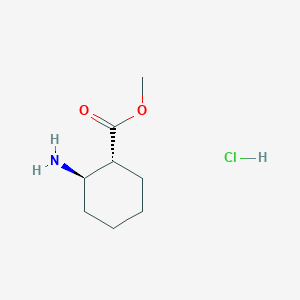
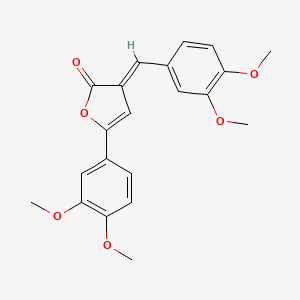
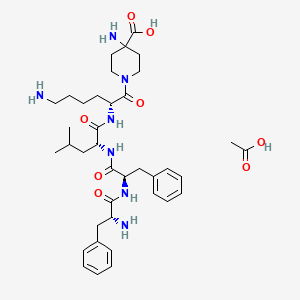

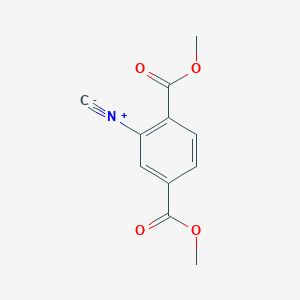
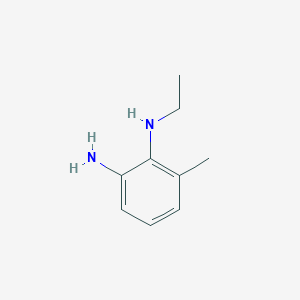
![2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid](/img/structure/B3203955.png)

